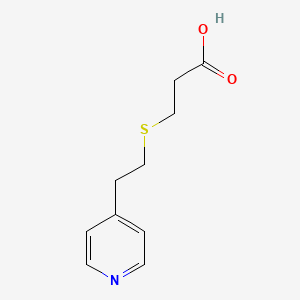

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is an organic compound that features a pyridine ring attached to a propionic acid moiety via an ethylsulfanyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid typically involves the reaction of 2-(pyridin-4-yl)ethanethiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired propionic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylsulfanyl linker can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The ethylsulfanyl linker and propionic acid moiety can also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is unique due to its specific structural features, such as the propionic acid moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biologische Aktivität

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid (CAS 103029-28-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol. The compound features a pyridine ring, which is known for its role in various biological systems, and an ethylsulfanyl group that may influence its pharmacological profile .

Anti-inflammatory Effects

Research indicates that derivatives of propionic acid, including this compound, exhibit significant anti-inflammatory properties. These compounds can modulate pathways involving pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, as well as chemokines like MCP-1 and IL-8. Inhibition of these pathways leads to reduced leukocyte recruitment and inflammation .

Table 1: Anti-inflammatory Mechanisms

| Mechanism | Effect |

|---|---|

| Cytokine Inhibition | Reduces IL-1β, IL-6, TNFα levels |

| Chemokine Modulation | Lowers MCP-1 and IL-8 expression |

| Adhesion Molecule Reduction | Decreases VCAM expression |

| Oxidative Stress Markers | Inhibits iNOS and COX-2 |

Anticancer Potential

The compound has shown promise in anticancer studies by targeting specific pathways involved in tumor growth and metastasis. Its interactions with various receptors suggest a potential role in inhibiting cancer cell proliferation .

Case Study: Anticancer Activity

In a study published in Molecular Pharmacology, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and favorable absorption characteristics due to its chemical structure.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P | 1.5 |

| Bioavailability | Moderate (estimated) |

| Half-life | TBD |

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes involved in inflammatory processes and cancer biology. It acts as a modulator of nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), which play crucial roles in lipid metabolism and inflammation .

Eigenschaften

IUPAC Name |

3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)4-8-14-7-3-9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQENZGODHXEUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.